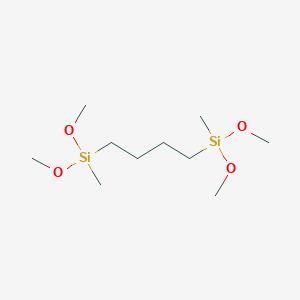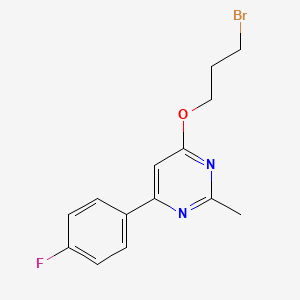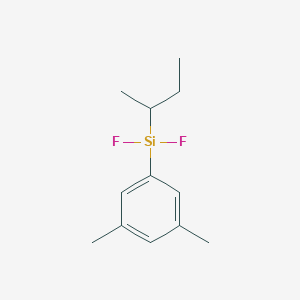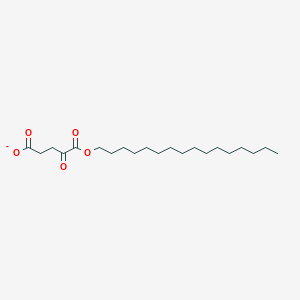
3,8-Dimethoxy-3,8-dimethyl-2,9-dioxa-3,8-disiladecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,8-Dimethoxy-3,8-dimethyl-2,9-dioxa-3,8-disiladecane is a chemical compound with the molecular formula C10H24O4Si2 It is a member of the organosilicon compounds, which are characterized by the presence of silicon atoms within their molecular structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,8-Dimethoxy-3,8-dimethyl-2,9-dioxa-3,8-disiladecane typically involves the reaction of dimethoxymethylsilane with appropriate reagents under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The process involves the following steps:
Reaction of Dimethoxymethylsilane: Dimethoxymethylsilane is reacted with a suitable alkylating agent in the presence of a catalyst.
Purification: The resulting product is purified using techniques such as distillation or chromatography to obtain the desired compound with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized for efficiency and yield, ensuring that the compound is produced in sufficient quantities for commercial applications. The reaction conditions are carefully controlled to maintain consistency and quality.
Análisis De Reacciones Químicas
Types of Reactions
3,8-Dimethoxy-3,8-dimethyl-2,9-dioxa-3,8-disiladecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanols, while substitution reactions can produce a variety of organosilicon derivatives.
Aplicaciones Científicas De Investigación
3,8-Dimethoxy-3,8-dimethyl-2,9-dioxa-3,8-disiladecane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organosilicon compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in medical devices.
Industry: It is used in the production of specialty materials, coatings, and adhesives due to its unique properties.
Mecanismo De Acción
The mechanism of action of 3,8-Dimethoxy-3,8-dimethyl-2,9-dioxa-3,8-disiladecane involves its interaction with specific molecular targets. The compound can form stable complexes with various biomolecules, influencing their activity and function. The pathways involved include:
Binding to Proteins: The compound can bind to proteins, altering their conformation and activity.
Interaction with Enzymes: It can act as an inhibitor or activator of certain enzymes, affecting metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 3,6-Dimethoxy-3,6-dimethyl-2,7-dioxa-3,6-disilaoctane
- 2-Octanol, 8,8-dimethoxy-2,6-dimethyl-
Uniqueness
3,8-Dimethoxy-3,8-dimethyl-2,9-dioxa-3,8-disiladecane is unique due to its specific molecular structure, which imparts distinct chemical and physical properties
Propiedades
Número CAS |
875909-99-2 |
|---|---|
Fórmula molecular |
C10H26O4Si2 |
Peso molecular |
266.48 g/mol |
Nombre IUPAC |
4-[dimethoxy(methyl)silyl]butyl-dimethoxy-methylsilane |
InChI |
InChI=1S/C10H26O4Si2/c1-11-15(5,12-2)9-7-8-10-16(6,13-3)14-4/h7-10H2,1-6H3 |
Clave InChI |
SWIWVYUDWDVRPX-UHFFFAOYSA-N |
SMILES canónico |
CO[Si](C)(CCCC[Si](C)(OC)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{4-[2-(2-Methoxyethoxy)ethoxy]-5-methyl-1,3-thiazol-2-YL}benzoic acid](/img/structure/B12613365.png)



![(2R,3S,4S)-N-Methoxy-N,2,4-trimethyl-3-[(triethylsilyl)oxy]octa-5,7-dienamide](/img/structure/B12613382.png)



![(4-Nitrophenyl)(4-{[(pentyloxy)carbonyl]amino}phenyl)methyl carbonate](/img/structure/B12613427.png)
![{11-[(3-Phenylacryloyl)oxy]undecyl}phosphonic acid](/img/structure/B12613429.png)
![Ethyl 2,5-bis[(tert-butoxycarbonyl)oxy]benzoate](/img/structure/B12613445.png)

![N~1~,N~2~-Bis[(1R)-2-hydroxy-1-phenylethyl]ethanediamide](/img/structure/B12613461.png)
![Acetic acid;[5-(hydroxymethyl)-2,3-dihydrothiophen-2-yl] acetate](/img/structure/B12613468.png)
